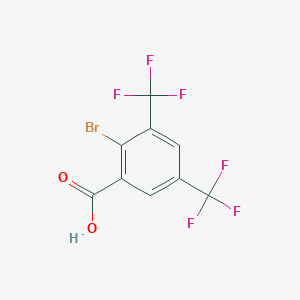

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-bromo-3,5-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O2/c10-6-4(7(17)18)1-3(8(11,12)13)2-5(6)9(14,15)16/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMARPZPREXIREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid typically involves the bromination of 3,5-bis(trifluoromethyl)benzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification methods such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like esters or amides.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

Major Products:

Substitution Reactions: Yield substituted benzoic acids or their derivatives.

Coupling Reactions:

Scientific Research Applications

Structure and Composition

The molecular formula of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is C10H4BrF6O2. It features a bromine atom and two trifluoromethyl groups attached to a benzoic acid framework, contributing to its unique chemical reactivity and biological properties.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of neurokinin-1 receptor antagonists, which are significant for treating inflammatory diseases and psychiatric disorders. The compound's trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Case Study: Neurokinin-1 Receptor Antagonists

A study highlighted the synthesis of derivatives from this compound that exhibited potent activity against the neurokinin-1 receptor. These derivatives demonstrated efficacy in preclinical models for conditions such as depression and anxiety .

Antimicrobial Studies

Research has indicated that derivatives of this compound possess antimicrobial properties. A series of pyrazole derivatives synthesized using this compound showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, indicating strong antimicrobial potential .

Data Table: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Pyrazole Derivative A | 0.5 | Staphylococcus aureus |

| Pyrazole Derivative B | 1 | Enterococcus spp. |

| Pyrazole Derivative C | 4 | Escherichia coli |

Materials Science

The compound is also investigated for its role in developing advanced materials due to its unique electronic properties conferred by the trifluoromethyl groups. These materials are being explored for applications in organic electronics and photonic devices.

Case Study: Organic Electronics

A recent study explored the incorporation of this compound into polymer matrices to enhance charge transport properties. The resulting materials exhibited improved conductivity and stability under operational conditions, making them suitable candidates for organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism by which 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid exerts its effects is primarily through its reactivity and ability to form stable intermediates. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The bromine atom serves as a versatile handle for further functionalization, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

3-Bromo-5-(trifluoromethyl)benzoic Acid

- CAS : 875664-28-1

- Formula : C₈H₄BrF₃O₂

- MW : 283.02 g/mol

- Key Difference : A single -CF₃ group at the 5-position and bromine at the 3-position.

- Properties : Lower acidity (pKa ~3.5–4.0) compared to the target compound due to reduced electron-withdrawing effects.

- Applications : Intermediate in anti-inflammatory drug synthesis .

2-Bromo-3,5-bis(trifluoromethyl)aniline

2-Bromo-3,5-bis(trifluoromethyl)phenol

1-Bromo-3,5-bis(trifluoromethyl)benzene

2-Bromo-3,5-bis(trifluoromethyl)anisole

- CAS : 1261667-41-7

- Formula : C₉H₅BrF₆O

- MW : 323.02 g/mol

- Key Difference : Methoxy (-OCH₃) group.

- Properties : Ether group enhances solubility in organic solvents.

- Applications : Protecting group in peptide synthesis .

Data Table: Comparative Analysis

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Application |

|---|---|---|---|---|---|

| 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid | - | C₉H₃BrF₆O₂ | 337.02 | -COOH | Pharmaceutical intermediates |

| 3-Bromo-5-(trifluoromethyl)benzoic acid | 875664-28-1 | C₈H₄BrF₃O₂ | 283.02 | -COOH | Anti-inflammatory drugs |

| 2-Bromo-3,5-bis(trifluoromethyl)aniline | 174824-16-9 | C₈H₄BrF₆N | 308.02 | -NH₂ | Agrochemicals |

| 2-Bromo-3,5-bis(trifluoromethyl)phenol | 887268-16-8 | C₈H₃BrF₆O | 309.00 | -OH | Antimicrobial agents |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 04847-62 (partial) | C₈H₃BrF₆ | 293.01 | None | OLED materials |

| 2-Bromo-3,5-bis(trifluoromethyl)anisole | 1261667-41-7 | C₉H₅BrF₆O | 323.02 | -OCH₃ | Peptide synthesis |

Key Research Findings

Acidity and Reactivity: The -COOH group in this compound lowers its pKa to ~2.5–3.0, making it significantly more acidic than phenol or aniline analogues. This enhances its utility in acid-catalyzed reactions .

Synthetic Utility : Bromine at the 2-position facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while -CF₃ groups stabilize transition states in catalytic cycles .

Thermal Stability : The compound’s decomposition temperature exceeds 250°C, outperforming less-substituted analogues due to strong C-F bonds and steric protection of the aromatic ring .

Biological Activity

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid (C₉H₃BrF₆O₂) is a halogenated aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzene ring substituted with a bromine atom and two trifluoromethyl groups, which significantly influence its chemical properties and biological interactions.

The unique structure of this compound contributes to its lipophilicity and reactivity , making it an interesting candidate for various biological studies. The trifluoromethyl groups enhance the compound's ability to interact with hydrophobic regions of proteins and enzymes, while the bromine atom may facilitate halogen bonding, potentially increasing binding affinity to biological targets.

Biological Activity Overview

Research on the biological activity of this compound is still developing. However, preliminary studies suggest several promising areas of activity:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have demonstrated effectiveness against various bacterial strains, including drug-resistant strains . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.25 µg/mL against planktonic Gram-positive bacteria.

- Anticancer Potential : The compound's structural features suggest potential applications in cancer therapy. Similar trifluoromethyl-substituted compounds have exhibited cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act by:

- Inhibiting Enzymatic Activity : It may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.

- Modulating Protein Interactions : The lipophilic nature of the trifluoromethyl groups can enhance interactions with membrane proteins or receptors, potentially altering signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

-

Antimicrobial Studies : A study on pyrazole derivatives synthesized from this compound showed potent antimicrobial activity with MIC values comparable to established antibiotics .

Compound MIC (µg/mL) Target Bacteria Compound A 0.25 Staphylococcus aureus Compound B 0.50 MRSA Compound C 1.00 Enterococcus spp. - Anticancer Activity : Research indicated that similar compounds could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity at concentrations as low as 1 µM . This suggests that further investigation into the anticancer potential of this compound is warranted.

Future Directions

Given the preliminary findings regarding the biological activities of this compound, further research is essential to:

- Characterize its Biological Mechanisms : Detailed studies are needed to elucidate the specific pathways affected by this compound.

- Explore Structure-Activity Relationships (SAR) : Investigating how variations in structure influence biological activity will be crucial for optimizing derivatives for therapeutic applications.

- Conduct In Vivo Studies : Animal studies are necessary to assess the efficacy and safety profile of this compound in a living organism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3,5-bis(trifluoromethyl)benzoic acid in a laboratory setting?

- Methodology :

- Step 1 : Start with 3,5-bis(trifluoromethyl)benzoic acid (CAS 725-89-3) as the precursor .

- Step 2 : Brominate the aromatic ring at the 2-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C. Monitor reaction progress via TLC or HPLC .

- Step 3 : Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Key Data : Typical yields range from 50–70% under optimized conditions .

Q. How can the purity and structural integrity of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Compare experimental ¹H/¹⁹F NMR shifts with literature data. For example, the trifluoromethyl groups show characteristic ¹⁹F signals at δ -62 to -65 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 335 using ESI-MS).

- Melting Point : Pure samples exhibit sharp melting points (e.g., 140–144°C for the parent 3,5-bis(trifluoromethyl)benzoic acid) .

Q. What solvents and reaction conditions minimize decomposition during synthesis?

- Recommendations :

- Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for bromination to avoid hydrolysis of intermediates.

- Maintain temperatures below 50°C to prevent decarboxylation of the benzoic acid moiety .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight :

- The strong electron-withdrawing effect of -CF₃ groups activates the bromine substituent toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.

- Example : Pd-catalyzed coupling with arylboronic acids proceeds efficiently at 80°C in DMF/H₂O, yielding biaryl derivatives (yields >80%) .

- Data Table :

| Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 85 | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 78 |

Q. What computational methods are suitable for predicting the acid dissociation constant (pKa) of this compound?

- Approach :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the deprotonation energy.

- Compare with experimental pKa values of analogs (e.g., 3,5-bis(trifluoromethyl)benzoic acid has pKa ≈ 1.2 due to -CF₃ groups) .

Q. How does steric hindrance from the 3,5-bis(trifluoromethyl) substituents affect regioselectivity in substitution reactions?

- Case Study :

- In SNAr reactions, bulky -CF₃ groups direct incoming nucleophiles to the less hindered 4-position (meta to bromine).

- Evidence : X-ray crystallography of intermediates shows distorted planar geometry at the reaction site .

Data Contradictions and Resolution

- Issue : Conflicting reports on bromination efficiency in polar vs. nonpolar solvents.

- Resolution : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination rates but may promote side reactions. Nonpolar solvents (e.g., CCl₄) favor selectivity but require longer reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.